Cas no 844-51-9 (2,5-Diphenyl-1,4-benzoquinone)

2,5-Diphenyl-1,4-benzoquinone structure
2,5-Diphenyl-1,4-benzoquinone structure
Nome do Produto:2,5-Diphenyl-1,4-benzoquinone
N.o CAS:844-51-9
MF:C18H12O2
MW:260.286684989929
MDL:MFCD00001600
CID:40059
PubChem ID:87567716

2,5-Diphenyl-1,4-benzoquinone Propriedades químicas e físicas

Nomes e Identificadores

    • 2,5-Diphenyl-p-benzoquinone
    • 2,5-Diphenyl-1,4-benzoquinone
    • 2,5-diphenylcyclohexa-2,5-diene-1,4-dione
    • 2,5-Diphenylquinone
    • 2.5-Diphenyl-p-benzoquinone
    • 2,5-Diphenyl-p-quinone
    • 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl-
    • 2,5-Diphenylbenzoquinone
    • 19F7OO1LXR
    • [1,1':4',1''-Terphenyl]-2',5'-dione
    • QYXHDJJYVDLECA-UHFFFAOYSA-N
    • C18H12O2
    • [1,1:4,1-Terphenyl]-2,5-dione
    • 2,5-Diphenyl-4-benzoquinone
    • p-Benzoquinone, 2,5-diphenyl-
    • NSC8725
    • p-Benzoquinon
    • 2,5-Diphenyl-2,5-cyclohexadiene-1,4-dione (ACI)
    • p-Benzoquinone, 2,5-diphenyl- (6CI, 7CI, 8CI)
    • Quinone, 2,5-diphenyl- (3CI)
    • NSC 8725
    • Stearer DPQ
    • 2,5-diphenyl-[1,4]benzoquinone
    • STK953327
    • 2,4-dione, 2,5-diphenyl-
    • NS00038513
    • AKOS002184293
    • 2,5-Diphenylbenzo-1,4-quinone #
    • p-Benzoquinone,5-diphenyl-
    • EINECS 212-680-8
    • W-203916
    • diphenyl-p-benzoquinone
    • DTXSID9061207
    • UNII-19F7OO1LXR
    • 844-51-9
    • CHEMBL1762559
    • MFCD00001600
    • DB-020137
    • AS-62229
    • 2,5-Diphenyl-1,4-benzochinon
    • SCHEMBL221295
    • NSC-8725
    • F17028
    • 2,5-DIPHENYL-2,5-CYCLOHEXADIENE-1,4-DIONE
    • QUINONE, 2,5-DIPHENYL-
    • D1166
    • AI3-61046
    • MDL: MFCD00001600
    • Inchi: 1S/C18H12O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H
    • Chave InChI: QYXHDJJYVDLECA-UHFFFAOYSA-N
    • SMILES: O=C1C(C2C=CC=CC=2)=CC(=O)C(C2C=CC=CC=2)=C1
    • BRN: 2051812

Propriedades Computadas

  • Massa Exacta: 260.08400
  • Massa monoisotópica: 260.084
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 20
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 414
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.3
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 34.1

Propriedades Experimentais

  • Cor/Forma: Orange powdered crystals
  • Densidade: 1.237
  • Ponto de Fusão: 216.0 to 220.0 deg-C
  • Ponto de ebulição: 457.9 °C at 760 mmHg
  • Ponto de Flash: 170.5 °C
  • Índice de Refracção: 1.642
  • Solubilidade: Soluble in hot Toluene (almost transparency).
  • Estabilidade/Prazo de validade: Stability
  • PSA: 34.14000
  • LogP: 3.30540
  • Solubilidade: Soluble in toluene \ hot benzene \ hot acetic acid

2,5-Diphenyl-1,4-benzoquinone Informações de segurança

2,5-Diphenyl-1,4-benzoquinone Dados aduaneiros

  • CÓDIGO SH:2914399090
  • Dados aduaneiros:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2,5-Diphenyl-1,4-benzoquinone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Key Organics Ltd
AS-62229-5G
2,5-diphenylcyclohexa-2,5-diene-1,4-dione
844-51-9 >97%
5g
£133.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044602-1g
[1,1':4',1''-Terphenyl]-2',5'-dione
844-51-9 98%
1g
¥204.00 2024-07-28
TRC
D493418-500mg
2,5-Diphenyl-1,4-benzoquinone
844-51-9
500mg
$ 50.00 2022-04-29
Alichem
A019120145-100g
[1,1':4',1''-Terphenyl]-2',5'-dione
844-51-9 95%
100g
$325.38 2023-08-31
eNovation Chemicals LLC
D769211-25g
[1,1':4',1''-Terphenyl]-2',5'-dione
844-51-9 96%
25g
$190 2024-06-07
Chemenu
CM191766-10g
2,5-Diphenylquinone
844-51-9 95%
10g
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
RG011-1g
2,5-Diphenyl-1,4-benzoquinone
844-51-9 99.0%(GC)
1g
¥343.0 2022-05-30
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A15369-5g
2,5-Diphenyl-p-benzoquinone, 96%
844-51-9 96%
5g
¥458.00 2023-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D137063-25g
2,5-Diphenyl-1,4-benzoquinone
844-51-9 ≥99.0%
25g
¥999.90 2023-09-03
Chemenu
CM191766-100g
2,5-Diphenylquinone
844-51-9 95%
100g
$298 2022-09-28

2,5-Diphenyl-1,4-benzoquinone Método de produção

Método de produção 1

Condições de reacção
Referência
Studies on the Meerwein arylation-based preparation of 2,3-diarylbenzene-1,4-diones and its theoretical interpretation
Takahashi, Ichiro; et al, Chemistry Letters, 1994, (3), 465-8

Método de produção 2

Condições de reacção
1.1 Reagents: Palladium diacetate Solvents: Acetic acid ,  Benzene
Referência
Oxidative coupling of quinones and aromatic compounds by palladium(II) acetate
Itahara, Toshio, Journal of Organic Chemistry, 1985, 50(26), 5546-50

Método de produção 3

Condições de reacção
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
1.2 Reagents: Water
Referência
Efficient Synthesis of Symmetrical 2,5-Disubstituted Benzoquinones via Palladium-Catalyzed Double Negishi Coupling
Palmgren, Andreas; et al, Journal of Organic Chemistry, 1998, 63(11), 3764-3768

Método de produção 4

Condições de reacção
1.1 Reagents: 2,6-Dichloro-1,4-benzoquinone Catalysts: Palladium trifluoroacetate Solvents: Acetone ;  48 h, rt
Referência
Palladium-Catalyzed Direct C-H Functionalization of Benzoquinone
Walker, Sarah E.; et al, Angewandte Chemie, 2014, 53(50), 13876-13879

Método de produção 5

Condições de reacção
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  60 °C
Referência
Chemical Reactions with Upright Monolayers of Cruciform π-Systems
Klare, Jennifer E.; et al, Langmuir, 2004, 20(23), 10068-10072

Método de produção 6

Condições de reacção
1.1 Reagents: Diammonium cerium hexanitrate Solvents: Acetonitrile ,  Water ;  rt; 15 min, 60 °C
Referência
Planar Chiral Rhodium Complexes of 1,4-Benzoquinones
Ankudinov, Nikita M. ; et al, Chemistry - A European Journal, 2022, 28(18),

Método de produção 7

Condições de reacção
Referência
Synthesis of substituted quinones. 2,5-Disubstituted 1,4-benzoquinones
Moore, Harold W.; et al, Journal of Organic Chemistry, 1980, 45(25), 5057-64

Método de produção 8

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  3 h, 90 °C
2.1 Reagents: Diammonium cerium hexanitrate Solvents: Acetonitrile ,  Water ;  rt; 15 min, 60 °C
Referência
Planar Chiral Rhodium Complexes of 1,4-Benzoquinones
Ankudinov, Nikita M. ; et al, Chemistry - A European Journal, 2022, 28(18),

Método de produção 9

Condições de reacção
1.1 Reagents: Aluminum chloride
Referência
Alkylaluminums. XIX. Behavior of 1,4-quinones, mono- and polycyclic, with triphenylaluminum and related compounds
Alberola, A.; et al, Anales de Quimica, 1980, 76(3), 199-206

Método de produção 10

Condições de reacção
1.1 Reagents: Aluminum chloride
Referência
Alkylaluminums. XVII. Behavior of p-benzoquinones with trialkylaluminum
Alberola, A.; et al, Anales de Quimica, 1980, 76(2), 118-22

Método de produção 11

Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
2.2 Reagents: Water
Referência
Efficient Synthesis of Symmetrical 2,5-Disubstituted Benzoquinones via Palladium-Catalyzed Double Negishi Coupling
Palmgren, Andreas; et al, Journal of Organic Chemistry, 1998, 63(11), 3764-3768

Método de produção 12

Condições de reacção
1.1 Reagents: Dimethyl sulfoxide ,  Pivalic acid ,  Silver carbonate ,  Oxygen Catalysts: Palladium diacetate Solvents: Benzene ;  24 h, 140 °C
Referência
Tandem oxidation-oxidative C-H/C-H cross-coupling: synthesis of arylquinones from hydroquinones
Zhang, Shuai; et al, Chemical Communications (Cambridge, 2013, 49(40), 4558-4560

Método de produção 13

Condições de reacção
Referência
Product subclass 8: alkynyl-,aryl-, and alkenyl-substituted benzo-1,4-quinones
Balci, M.; et al, Science of Synthesis, 2006, 28, 131-156

Método de produção 14

Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C → 0 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  60 °C
Referência
Chemical Reactions with Upright Monolayers of Cruciform π-Systems
Klare, Jennifer E.; et al, Langmuir, 2004, 20(23), 10068-10072

Método de produção 15

Condições de reacção
1.1 Reagents: Sulfuric acid
Referência
A simple synthetic route to 2,5-disubstituted 1,4-benzoquinones
Moore, Harold W.; et al, Journal of Organic Chemistry, 1977, 42(20), 3320-1

Método de produção 16

Condições de reacção
1.1 Reagents: Tetrafluoroboric acid Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Palladium trifluoroacetate Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
1.2 Reagents: Iron chloride (FeCl3) Solvents: Dichloromethane ;  1 h, rt
Referência
Synthesis and evaluation of arylquinones as BACE1 inhibitors, β-amyloid peptide aggregation inhibitors, and destabilizers of preformed β-amyloid fibrils
Ortega, Andrea; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2183-2187

Método de produção 17

Condições de reacção
Referência
Product subclass 8: alkynyl-,aryl-, and alkenyl-substituted benzo-1,4-quinones
Balci, M.; et al, Science of Synthesis, 2006, 28, 131-156

2,5-Diphenyl-1,4-benzoquinone Raw materials

2,5-Diphenyl-1,4-benzoquinone Preparation Products

2,5-Diphenyl-1,4-benzoquinone Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:844-51-9)2,5-Diphenyl-1,4-benzoquinone
A840790
Pureza:99%
Quantidade:25g
Preço ($):375.0